molecular formula C14H11BrO3 B10893283 4-Bromophenyl 3-methoxybenzoate

4-Bromophenyl 3-methoxybenzoate

Cat. No.: B10893283
M. Wt: 307.14 g/mol
InChI Key: NHPXGYFSZMGOOF-UHFFFAOYSA-N
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Description

4-Bromophenyl 3-methoxybenzoate is an aromatic ester compound featuring a 4-bromophenyl group esterified to a 3-methoxybenzoic acid moiety. The bromine substituent at the para position of the phenyl ring and the methoxy group at the meta position of the benzoate ring confer distinct electronic and steric properties to the molecule.

The compound’s synthesis typically involves esterification between 4-bromophenol and 3-methoxybenzoyl chloride under acidic or basic conditions. Spectroscopic characterization of related bromophenyl esters, such as FTIR analysis, reveals key absorption bands:

  • C=O stretching (ester carbonyl) near 1688 cm⁻¹ .
  • C-O stretching (methoxy group) in the range of 1250–1050 cm⁻¹ .
  • Absence of C=S vibrations (present in precursor dithiolene compounds) confirms successful esterification .

Properties

Molecular Formula

C14H11BrO3

Molecular Weight

307.14 g/mol

IUPAC Name

(4-bromophenyl) 3-methoxybenzoate

InChI

InChI=1S/C14H11BrO3/c1-17-13-4-2-3-10(9-13)14(16)18-12-7-5-11(15)6-8-12/h2-9H,1H3

InChI Key

NHPXGYFSZMGOOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 3-methoxybenzoate typically involves the esterification of 4-bromophenol with 3-methoxybenzoic acid. One common method is the Fischer esterification, which involves reacting the acid and alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 3-methoxybenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products of substitution reactions can vary depending on the nucleophile used. For example, using phenylboronic acid in a Suzuki-Miyaura coupling can yield a biphenyl derivative.

    Oxidation: Oxidation of the methoxy group yields 4-bromophenyl 3-carboxybenzoate.

    Reduction: Reduction of the methoxy group yields 4-bromophenyl 3-hydroxybenzoate.

Scientific Research Applications

4-Bromophenyl 3-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromophenyl 3-methoxybenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Spectroscopic Differences
Compound Name Substituents Key Spectroscopic Data Biological/Reactivity Notes Reference
4-Bromophenyl 3-methoxybenzoate 4-Br (phenyl), 3-OCH₃ (benzoate) C=O: ~1688 cm⁻¹; C-O: 1250–1050 cm⁻¹ Not explicitly tested for bioactivity
Methyl 3-methoxybenzoate (M3MOB) 3-OCH₃ (benzoate), methyl ester Carboxylate bands: 1568 cm⁻¹ (asym), 1400 cm⁻¹ (sym) Studied for electrophilic substitution reactivity
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-pyridazinone 4-Br (phenyl), 3-OCH₃ (benzyl) Mixed FPR1/FPR2 agonist activity Activates calcium mobilization in neutrophils
3-Bromobenzoate esters (e.g., 4-[(E)-hydrazono]phenyl 3-bromobenzoate) 3-Br (benzoate) N/A (structure-driven) Bromine position alters π-stacking and steric effects

Key Observations:

Substituent Position Effects :

  • The meta-methoxy group in this compound enhances electron-donating effects compared to para-substituted analogs (e.g., methyl 4-methoxybenzoate), influencing nucleophilic aromatic substitution rates .
  • Bromine position : 4-Bromophenyl esters exhibit stronger electron-withdrawing effects than 3-bromobenzoate derivatives (e.g., 3-bromobenzoate esters in ), which may reduce hydrolysis stability .

This suggests bromophenyl groups enhance target binding via hydrophobic interactions . Methyl 3-methoxybenzoate (M3MOB) lacks significant bioactivity in antimicrobial assays, highlighting the importance of the bromophenyl moiety in pharmacological applications .

Spectroscopic Signatures :

  • The carboxylate symmetric/asymmetric stretching frequencies (e.g., 1568 cm⁻¹ and 1400 cm⁻¹ in sodium 3-methoxybenzoate) shift in metal-coordinated derivatives, suggesting this compound could act as a bidentate ligand .

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